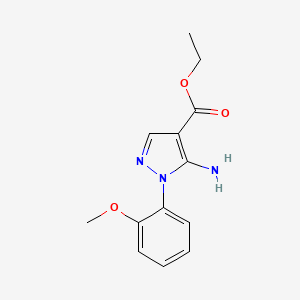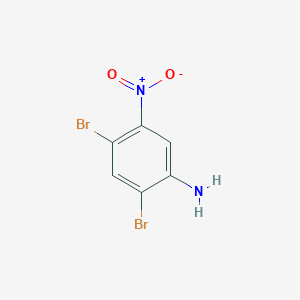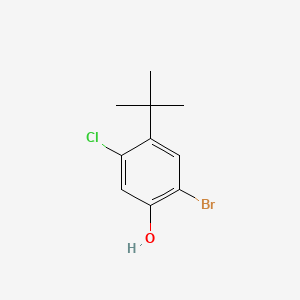
4-Bromo-3-nitrophenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-nitrophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry, due to its unique reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-3-nitrophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-nitroaniline with thiophosgene under controlled conditions. This reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of some reagents, such as thiophosgene .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group (-N=C=S) is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thiourea derivatives.
Reduction Reactions: The nitro group (-NO2) can be reduced to an amine (-NH2) under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Aminophenyl Isothiocyanates: Resulting from the reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-nitrophenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is utilized in the modification of biomolecules, such as proteins, to study their structure and function.
Industry: The compound is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Bromo-3-nitrophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows it to modify proteins and other biomolecules, thereby affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
- Phenyl Isothiocyanate
- Benzyl Isothiocyanate
- Allyl Isothiocyanate
Comparison: 4-Bromo-3-nitrophenyl Isothiocyanate is unique due to the presence of both bromine and nitro substituents on the aromatic ring. These substituents influence its reactivity and make it distinct from other isothiocyanates. For example, the bromine atom can participate in additional substitution reactions, while the nitro group can undergo reduction .
Eigenschaften
Molekularformel |
C7H3BrN2O2S |
|---|---|
Molekulargewicht |
259.08 g/mol |
IUPAC-Name |
1-bromo-4-isothiocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H |
InChI-Schlüssel |
RJOGDBCVDUTLEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)

![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)


![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)

